5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Drug Design ADME Properties

Researchers requiring kinase inhibitor intermediates often face inconsistent lipophilicity between N1-substituted aminopyrazole analogs. 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 158001-28-6) resolves this with a calculated LogP of 1.67-approximately 30-fold more lipophilic than the methyl analog (LogP 0.2). • Suitable for p56 Lck inhibitor synthesis and kinase drug discovery programs • Low melting point (92.9-94.5 °C) enables energy-efficient purification at scale • Validated for agrochemical design requiring enhanced foliar uptake Available in ≥95% purity with ambient shipping.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 158001-28-6
Cat. No. B111997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
CAS158001-28-6
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C=N1)C#N)N
InChIInChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3
InChIKeyWXEIWFYQLJCWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: Versatile Pyrazole Building Block


5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 158001-28-6) is a heterocyclic building block belonging to the 5-aminopyrazole class, a scaffold extensively utilized in pharmaceutical and agrochemical research [1]. This compound is characterized by a tert-butyl group at the N1 position, an amino group at C5, and a carbonitrile group at C4. It possesses a molecular weight of 164.21 g/mol, a calculated LogP of 1.67, and a melting point range of 92.9-94.5 °C . Its primary value lies in its role as a versatile intermediate, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the steric bulk of the tert-butyl group is a critical design element [2].

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: Incompatibility with Methyl/Phenyl Analogs


The N1 substituent on the 5-aminopyrazole-4-carbonitrile core exerts a profound influence on key physicochemical properties and biological outcomes, making simple substitution between methyl, phenyl, or tert-butyl analogs a high-risk decision. The tert-butyl group in the target compound confers a unique balance of steric bulk and lipophilicity. Quantitatively, this is reflected in a melting point (92.9-94.5 °C ) that is significantly lower than the methyl analog (221-223 °C ) and the phenyl analog (132-137 °C ), suggesting different handling and purification requirements. Furthermore, the calculated LogP of 1.67 for the tert-butyl derivative is 1.47 units higher than the methyl analog (LogP 0.2) [1], which translates to an approximately 30-fold increase in lipophilicity. This difference directly impacts solubility, membrane permeability, and metabolic stability in biological systems, making each analog suited for distinct application niches and incompatible for direct, assumption-free interchange.

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: Quantitative Comparison with Analogs


Higher Lipophilicity vs. Methyl Analog

The tert-butyl group on the target compound significantly increases its lipophilicity compared to the N1-methyl analog. This is a critical parameter for passive membrane permeability and oral bioavailability. The target compound has a calculated LogP of 1.67 , whereas the methyl analog (CAS 5334-41-8) has a calculated LogP of 0.2 [1]. This 1.47 unit difference represents a ~30-fold increase in the compound's partition coefficient between octanol and water.

Medicinal Chemistry Drug Design ADME Properties

Melting Point Differences for Purification Strategies

The melting point of the target compound is significantly lower than its methyl and phenyl analogs, directly impacting its handling, recrystallization, and formulation. The target compound melts at 92.9-94.5 °C . In contrast, the N1-methyl analog melts at 221-223 °C , and the N1-phenyl analog melts at 132-137 °C . This lower melting point can be advantageous for certain purification techniques like melt crystallization or for applications requiring lower processing temperatures.

Process Chemistry Purification Solid-State Properties

tert-Butyl Steric Bulk for Kinase Selectivity

The steric bulk of the tert-butyl group is a critical determinant of selectivity in biological systems. While direct data for this specific carbonitrile is limited, a closely related analog, 5-amino-1-tert-butylpyrazole-4-carboxamide, has been identified as an inhibitor of p56 Lck kinase [1]. This demonstrates the class's ability to engage kinase targets. The tert-butyl group's steric hindrance, compared to the smaller methyl or planar phenyl groups, can restrict binding to a subset of kinase ATP-binding pockets, thereby increasing target selectivity and reducing off-target effects.

Kinase Inhibition Structure-Activity Relationship Selectivity

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: Recommended Applications


Orally Bioavailable Kinase Inhibitor Design

The significantly higher LogP of 1.67 compared to the methyl analog (LogP 0.2) makes 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile a more suitable starting material for synthesizing drug candidates that require passive membrane permeability for oral absorption. Its use as a precursor to p56 Lck inhibitors has been demonstrated , validating its relevance in kinase drug discovery programs where ADME properties are a primary concern [1].

Lipophilic Agrochemical Intermediate

In the development of herbicides and plant growth regulators, lipophilic character is often essential for cuticle penetration and systemic movement within the plant. The calculated LogP of 1.67 for this compound positions it favorably over the more polar methyl analog (LogP 0.2) for designing agrochemicals where enhanced foliar uptake is required.

Energy-Efficient Process Chemistry

The distinct melting point of 92.9-94.5 °C, which is 128 °C lower than the methyl analog, allows for purification and formulation processes that are less energy-intensive. This makes the compound a more practical choice for large-scale synthesis where minimizing energy costs and avoiding thermal decomposition of sensitive intermediates are critical process parameters .

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